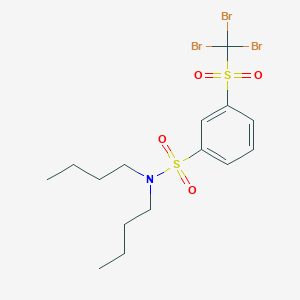
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- is a peptide compound composed of several amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis kits, specific enzymes.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
Applications De Recherche Scientifique
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects in neurological diseases and as a neuroprotective agent
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide’s structure allows it to interact with various cellular components, influencing cell signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Serine, L-isoleucyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-arginyl-L-α-aspartyl-L-prolyl-L-prolyl-L-threonyl-L-α-glutamyl-L-threonyl-L-leucyl-L-α-glutamyl-L-leucyl-L-α-glutamyl-L-valyl-L-seryl-L-prolyl-L-α-aspartyl-L-prolyl-L-alanyl-
- L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-
Uniqueness
L-Serine, L-arginyl-L-leucyl-L-isoleucyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to interact with glycine receptors and influence neuroprotective pathways sets it apart from other peptides .
Propriétés
Numéro CAS |
618856-94-3 |
|---|---|
Formule moléculaire |
C30H57N9O8 |
Poids moléculaire |
671.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H57N9O8/c1-8-17(6)23(39-27(44)21(13-16(4)5)36-25(42)19(31)10-9-11-34-30(32)33)28(45)37-20(12-15(2)3)26(43)35-18(7)24(41)38-22(14-40)29(46)47/h15-23,40H,8-14,31H2,1-7H3,(H,35,43)(H,36,42)(H,37,45)(H,38,41)(H,39,44)(H,46,47)(H4,32,33,34)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
AHPMTJBJWGGUSP-FQJIPJFPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


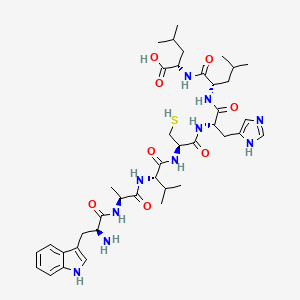
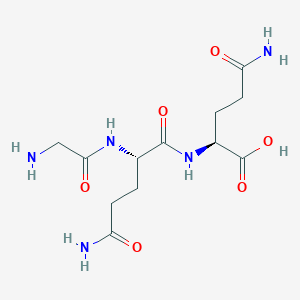


![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)

![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
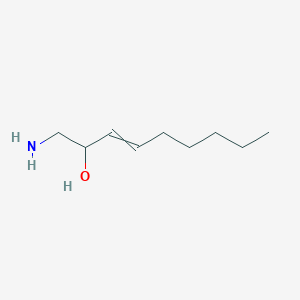
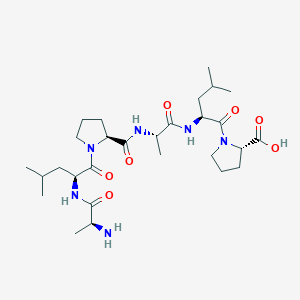

![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
